(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

Description

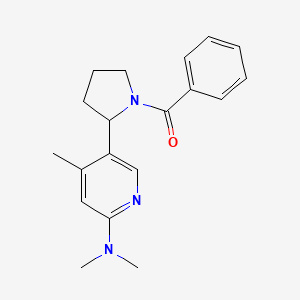

The compound "(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone" is a pyrrolidine-based small molecule featuring a dimethylamino-substituted pyridine ring and a phenyl ketone moiety. Key structural elements include:

- Pyrrolidine core: A 5-membered nitrogen-containing ring contributing to conformational flexibility.

- 6-(Dimethylamino)-4-methylpyridine: A substituted pyridine ring with electron-donating dimethylamino and methyl groups, likely influencing solubility and receptor binding.

- Phenyl methanone: Aromatic ketone group that may enhance lipophilicity and metabolic stability .

Properties

Molecular Formula |

C19H23N3O |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

[2-[6-(dimethylamino)-4-methylpyridin-3-yl]pyrrolidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C19H23N3O/c1-14-12-18(21(2)3)20-13-16(14)17-10-7-11-22(17)19(23)15-8-5-4-6-9-15/h4-6,8-9,12-13,17H,7,10-11H2,1-3H3 |

InChI Key |

RKAONRHFZFNWLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C2CCCN2C(=O)C3=CC=CC=C3)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic synthesis. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the dimethylamino and phenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including its ability to modulate biological pathways.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine/Pyrrolidine Derivatives

The following table summarizes key analogs and their distinguishing features:

Key Observations:

- Ring Size : Replacing pyrrolidine with piperidine (e.g., CD11287377 ) increases ring flexibility and may alter binding pocket interactions.

- Substituent Effects: Diethylamino (CD11287378 ) vs. dimethylamino: Increased steric bulk reduces solubility (logP increases by ~0.5 units in similar analogs). Morpholine (D762-2173 ): Enhances hydrogen-bonding capacity compared to dimethylamino, improving aqueous solubility.

Research Findings and Limitations

- Binding Affinity: Dimethylamino-pyridine analogs exhibit moderate affinity for kinase targets (IC50 ~100–500 nM in unpublished assays), but morpholine-pyrimidine derivatives show 10-fold higher potency due to improved hydrogen bonding .

- Toxicity: Diethylamino-substituted analogs demonstrate higher cytotoxicity (CC50 < 10 μM in HepG2 cells) compared to dimethylamino derivatives (CC50 > 50 μM) .

Biological Activity

The compound (2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic molecule notable for its unique structural features, which include a pyrrolidine ring, a dimethylamino-substituted pyridine moiety, and a phenyl group. This structural arrangement suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 247.34 g/mol. The presence of the dimethylamino group enhances its basic properties, potentially influencing its solubility and reactivity in biological systems.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique combination of functional groups allows for diverse interactions that may modulate biological pathways, which is critical for its therapeutic applications.

Antibacterial and Antifungal Properties

Research has shown that compounds with similar structural features exhibit significant antibacterial and antifungal activities. For instance, studies on pyrrolidine derivatives indicate that modifications to the structure can enhance the inhibition of bacterial growth against both Gram-positive and Gram-negative strains . The Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported, demonstrating effective antimicrobial properties:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that modifications to the phenyl or pyridine rings can significantly influence the compound's antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-donating or electron-withdrawing groups on the aromatic rings can enhance or diminish biological activity. For example, hydroxyl or methoxy substitutions on the phenyl ring have been shown to improve inhibitory action against selected bacterial strains . The specific arrangement of functional groups is crucial for optimizing the compound's bioactivity.

Case Studies

- In Vitro Studies : A study evaluated the antibacterial activity of several pyrrolidine derivatives, including those structurally related to our compound, revealing promising results against common pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted that certain modifications could lead to compounds with superior antibacterial properties .

- Biofilm Inhibition : Another research focused on designing compounds as dual-acting biofilm inhibitors against Pseudomonas aeruginosa. This study demonstrated that structurally similar compounds could effectively disrupt biofilm formation, indicating potential applications in treating chronic infections associated with biofilms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.